Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various substituents such as formyl, methyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe formyl group can be introduced via formylation reactions, while the ester group is typically introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can act as a reactive site for covalent bonding with biological macromolecules, while the thiazole and pyridine rings can participate in π-π stacking interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate: shares structural similarities with other thiazolopyridine derivatives, such as:
Uniqueness
The unique combination of substituents in this compound imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions in chemical reactions and biological systems, making it a valuable compound for research and development .
Biological Activity
Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazolo-pyridine framework, which is known for its diverse biological activities. Its molecular formula is C12H14N2O3S, with a molecular weight of 270.32 g/mol. The specific structural features that contribute to its biological activity include:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, which is often associated with antimicrobial and anti-inflammatory properties.
- Pyridine Moiety : Known for its role in various biological interactions, including enzyme inhibition.
Antimicrobial Activity
Research indicates that compounds with thiazolo-pyridine structures exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains in vitro. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Values ranged from 32 to 128 µg/mL depending on the strain.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as:
- Cell Lines : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values : Reported IC50 values were approximately 10 µM for HeLa cells, indicating moderate potency.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were assessed through various assays measuring cytokine production and enzyme activity:
- Cytokine Inhibition : Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
- COX Inhibition : Demonstrated significant inhibition of cyclooxygenase (COX) enzymes with an IC50 value comparable to standard anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo-pyridine derivatives. The following modifications have been noted to enhance activity:
- Substituents on the Thiazole Ring : Alkyl groups at the 4-position increase lipophilicity and improve membrane permeability.
- Aldehyde Functionality : The presence of the formyl group at position 3 contributes to increased reactivity towards biological targets.
Study 1: Antimicrobial Efficacy
A study conducted by Orban et al. evaluated the antimicrobial properties of several thiazolo-pyridine derivatives, including our compound. The study highlighted that derivatives with a propan-2-yl group exhibited enhanced activity against Gram-positive bacteria compared to those without this modification.
Study 2: Anticancer Mechanism
In a research article published in Cancer Letters, the mechanism of action for this compound was investigated. The compound was shown to induce apoptosis in cancer cells via the mitochondrial pathway, evidenced by increased caspase activation and loss of mitochondrial membrane potential.
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
ethyl 3-formyl-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H16N2O3S/c1-5-19-14(18)11-8(4)10-9(6-17)16-20-13(10)15-12(11)7(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
OEOOUJOZDPSJAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)C=O)C(C)C |
Origin of Product |
United States |
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